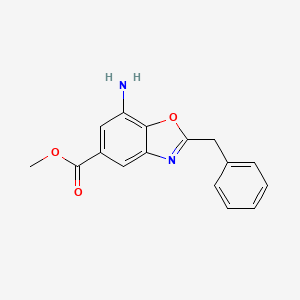

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with benzyl derivatives under specific reaction conditions. One common method involves the use of 2-aminophenol and benzyl chloride in the presence of a base such as potassium carbonate, followed by esterification with methyl chloroformate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve reaction rates and selectivity .

Analyse Des Réactions Chimiques

Polyphosphoric Acid (PPA)-Mediated Cyclization

-

Reactants : 2,4-Diaminophenol derivatives and benzyl-substituted carboxylic acids (e.g., benzylacetic acid or phenylpropionic acid).

-

Mechanism : Intramolecular cyclization via dehydration, forming the benzoxazole ring. The amino group at position 7 is retained due to regioselective protection during synthesis .

Example Reaction :

2 4 Diaminophenol+Benzylacetic AcidPPA 180 CMethyl 7 amino 2 benzyl 1 3 benzoxazole 5 carboxylate

Functionalization of the Amino Group

The 7-amino group undergoes nucleophilic reactions, enabling further derivatization:

Acylation

-

Reactants : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides.

-

Example Product : N-Acetyl derivative (used in PARP-2 inhibition studies) .

Diazotization and Coupling

-

Reactants : NaNO2/HCl followed by coupling with phenols or amines.

Ester Group Reactivity

The methyl ester at position 5 participates in hydrolysis and transesterification:

Hydrolysis to Carboxylic Acid

Transesterification

-

Reactants : Higher alcohols (e.g., benzyl alcohol) with H2SO4 catalyst.

Benzyl Group Modifications

The 2-benzyl substituent undergoes electrophilic substitution and hydrogenolysis:

Electrophilic Aromatic Substitution

-

Reactions : Nitration, halogenation, or sulfonation at the benzyl ring.

-

Conditions : HNO3/H2SO4 (nitration) or Cl2/FeCl3 (chlorination) .

Hydrogenolysis

-

Catalyst : Pd/C under H2 atmosphere.

-

Product : 2-Hydroxybenzoxazole derivative (used in further functionalization) .

Cross-Coupling Reactions

Brominated derivatives of this compound participate in Suzuki-Miyaura couplings:

Suzuki Coupling

-

Reactants : Aryl boronic acids, Pd(PPh3)4, K2CO3.

-

Application : Synthesis of biaryl-linked benzoxazoles for fluorescence studies .

Table 2: Biological Relevance of Derivatives

| Derivative | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| N-Acetyl | PARP-2 Inhibition | 0.07 | |

| Carboxylic Acid | Anticancer (MCF-7 cells) | 7.52 |

Applications De Recherche Scientifique

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mécanisme D'action

The mechanism of action of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoxazole: The parent compound with a simpler structure.

2-Aminobenzoxazole: Lacks the benzyl and carboxylate groups.

Benzoxazole-5-carboxylate: Lacks the amino and benzyl groups.

Uniqueness

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is unique due to the presence of both amino and benzyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in research and industry .

Activité Biologique

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

This compound has the molecular formula C15H14N2O3 and a molecular weight of approximately 270.28 g/mol. The compound features a benzoxazole ring fused with an amino group and a carboxylate group, which contribute to its reactivity and biological activity.

Synthetic Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 2-aminophenol with benzyl derivatives in the presence of a base such as potassium carbonate.

- Esterification : Using methyl chloroformate to form the carboxylate ester.

Common solvents include dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that compounds in the benzoxazole family, including this one, possess significant antimicrobial activity. The compound has shown effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from >400 µg/ml to as low as 12.5 µg/ml against certain strains .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

| Bacillus subtilis | 200 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549). The mechanism appears to involve the activation of caspases and modulation of p53 expression .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| MDA-MB-231 | 18.00 |

| A549 | 20.00 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Likely through inhibition of bacterial enzymes or disruption of cell membrane integrity.

- Anticancer Mechanism : Involves interference with cell division processes and induction of programmed cell death (apoptosis) in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of drug-resistant strains of Staphylococcus aureus with an MIC of 12.5 µg/ml.

- Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer.

Propriétés

IUPAC Name |

methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKOIOFEMBTETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.